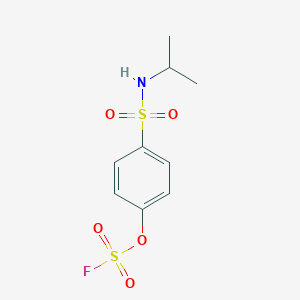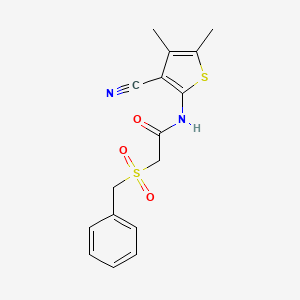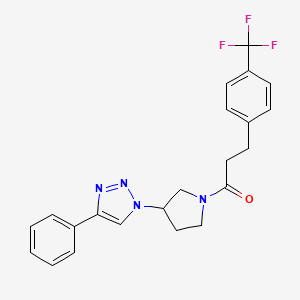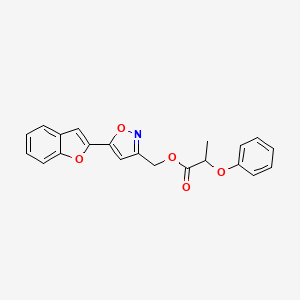
1-Fluorosulfonyloxy-4-(propan-2-ylsulfamoyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Fluorosulfonyloxy-4-(propan-2-ylsulfamoyl)benzene, also known as FSPPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Environmental Remediation :
- Park et al. (2016) investigated the use of heat-activated persulfate for the oxidation of PFOA (perfluorooctanoic acid) and related compounds in groundwater remediation. This study is relevant because it demonstrates the effectiveness of certain sulfonated compounds in breaking down persistent environmental pollutants (Park et al., 2016).
Material Science for Energy Applications :
- Kim et al. (2020) synthesized fluorinated sulfonated semi-crystalline poly(arylene ether) copolymers for potential use in proton exchange membranes in fuel cells. Their research highlights the stability and conductivity of these materials, suggesting their suitability for energy-related applications (Kim et al., 2020).
- Bae et al. (2009) developed sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups. These materials showed promise for use in fuel cells due to their high proton conductivity and mechanical properties (Bae et al., 2009).
Chemical Synthesis and Organic Chemistry :
- Wnuk et al. (1996) described a methodology for the synthesis of α-fluoro esters, demonstrating the utility of certain sulfones in organic synthesis (Wnuk et al., 1996).
- Beppu et al. (2015) introduced a novel benzene-based green fluorophore, highlighting the potential of benzene derivatives in the development of new luminescent materials (Beppu et al., 2015).
Biomedical Research :
- Glaser et al. (2004) explored the use of fluorothiols for the labeling of peptides, which could be significant in the development of tracers for positron emission tomography (PET), a technique used in medical imaging (Glaser et al., 2004).
properties
IUPAC Name |
1-fluorosulfonyloxy-4-(propan-2-ylsulfamoyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO5S2/c1-7(2)11-17(12,13)9-5-3-8(4-6-9)16-18(10,14)15/h3-7,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHBFNRUWJQPHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]propanoic acid](/img/structure/B2439388.png)
![N-methyl-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2439389.png)

![1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]-1-ethanol](/img/structure/B2439391.png)

![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B2439398.png)
![N-[cyano(2-methoxyphenyl)methyl]-1,2-dimethyl-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2439400.png)

![3-hexyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![3-((4-Tosylpiperazin-1-yl)methyl)-[1,1'-biphenyl]-4-ol](/img/structure/B2439404.png)
![Methyl 2-[(2-chloropyridine-3-carbonyl)amino]propanoate](/img/structure/B2439405.png)


![1,3-dimethyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2439408.png)